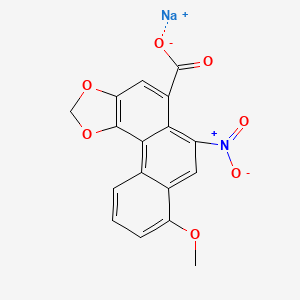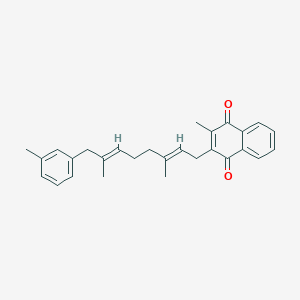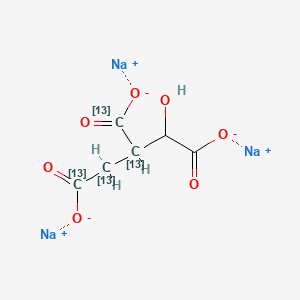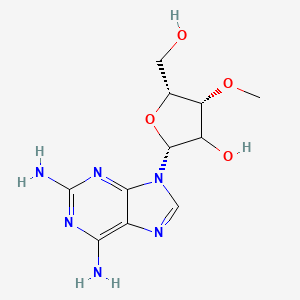
Aristolochic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aristolochic acid sodium salt is a derivative of aristolochic acid, a group of naturally occurring compounds found in the Aristolochia and Asarum plant species. These compounds are known for their potent nephrotoxic and carcinogenic properties. This compound has been studied extensively due to its significant impact on human health, particularly in relation to kidney disease and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of aristolochic acid sodium salt typically involves the extraction of aristolochic acid from plant sources, followed by its conversion to the sodium salt form. The extraction process often employs solvents such as methanol or ethanol. The conversion to the sodium salt is achieved by reacting aristolochic acid with sodium hydroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aristolochia and Asarum plants. Advanced techniques such as pressurized liquid extraction and supercritical fluid extraction are employed to enhance yield and purity. These methods are preferred due to their efficiency and reduced processing time .
Analyse Chemischer Reaktionen
Types of Reactions: Aristolochic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amine, forming cytotoxic DNA adducts.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives that form cytotoxic DNA adducts.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Aristolochic acid sodium salt has been extensively studied for its applications in various fields:
Wirkmechanismus
Aristolochic acid sodium salt exerts its effects through several molecular mechanisms:
DNA Adduct Formation: The compound is activated by reduction of the nitro group to an amine, which then forms cytotoxic DNA adducts.
Signaling Pathways: It activates NF-κB and STAT3 signaling pathways, leading to inflammation and apoptosis.
Cellular Targets: Targets include hepatocytes, liver sinusoidal endothelial cells, and immune cells, which contribute to its nephrotoxic and carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Aristolochic acid sodium salt is unique due to its potent nephrotoxic and carcinogenic properties. Similar compounds include:
Aristolochic Acid I: The parent compound, known for its nephrotoxic and carcinogenic effects.
Aristolochic Acid II: Another derivative with similar toxicological properties.
Aristolactam: A related compound with distinct biological activities.
In comparison, this compound is often preferred in research due to its enhanced solubility and ease of handling in experimental settings.
Eigenschaften
Molekularformel |
C17H10NNaO7 |
|---|---|
Molekulargewicht |
363.25 g/mol |
IUPAC-Name |
sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
BQVOPWJSBBMGBR-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)




![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)




